Methyl 2-isothiocyanato-4-nitrobenzoate

Description

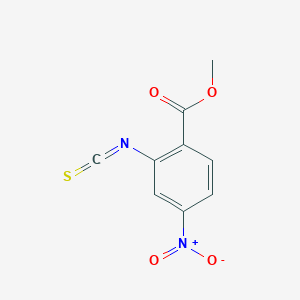

Methyl 2-isothiocyanato-4-nitrobenzoate is an organic compound featuring a nitro group (-NO₂) at the para position, an isothiocyanate (-NCS) group at the ortho position, and a methyl ester (-COOCH₃) substituent on a benzene ring. The isothiocyanate group is highly reactive, enabling applications in chemical synthesis (e.g., thiourea formation via nucleophilic addition), while the nitro and ester groups influence electronic and steric effects, modulating solubility and stability .

Properties

Molecular Formula |

C9H6N2O4S |

|---|---|

Molecular Weight |

238.22 g/mol |

IUPAC Name |

methyl 2-isothiocyanato-4-nitrobenzoate |

InChI |

InChI=1S/C9H6N2O4S/c1-15-9(12)7-3-2-6(11(13)14)4-8(7)10-5-16/h2-4H,1H3 |

InChI Key |

WDVPHMDGSSIPSH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N=C=S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related molecules based on functional groups, reactivity, and physical properties. Below is a detailed analysis:

Functional Group Analogues

2-Methoxy-4-nitrophenyl isothiocyanate (CAS: 190774-55-1)

- Structure : Methoxy (-OCH₃) replaces the methyl ester in the target compound.

- Properties : Melting point = 106–109°C; molecular weight = 210.21 g/mol.

- Reactivity : The methoxy group is electron-donating, reducing the electrophilicity of the isothiocyanate compared to the electron-withdrawing ester in Methyl 2-isothiocyanato-4-nitrobenzoate. This difference may alter reaction kinetics in thiourea formation .

Methyl 2-isothiocyanato-4-(methylthio)butyrate (CAS: 21055-47-0) Structure: Contains a methylthio (-SCH₃) substituent instead of the nitro group. Properties: Molecular weight = 205.30 g/mol.

Nitro-Substituted Derivatives

2-Methyl-4-nitroimidazole

- Structure : Imidazole ring with nitro and methyl substituents.

- Properties : Lacks the isothiocyanate and ester groups, but the nitro group contributes to similar electron-deficient aromatic systems. Such compounds are often used in pharmaceuticals (e.g., antiparasitic agents), highlighting the nitro group’s role in bioactivity .

Properties: Volatile and lipophilic due to the ester group, with applications in fragrances and analgesics. The ester group in this compound may confer similar volatility but with reduced stability due to nitro-group-induced resonance effects .

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Reactivity Notes |

|---|---|---|---|---|---|

| This compound* | C₉H₆N₂O₄S | 238.22 (calculated) | -NCS, -NO₂, -COOCH₃ | Not reported | High reactivity due to -NCS and -NO₂ |

| 2-Methoxy-4-nitrophenyl isothiocyanate | C₈H₆N₂O₃S | 210.21 | -NCS, -NO₂, -OCH₃ | 106–109 | Slower thiourea formation vs. ester analog |

| Methyl 2-isothiocyanato-4-(methylthio)butyrate | C₇H₁₁NO₂S₂ | 205.30 | -NCS, -SCH₃, -COOCH₃ | Not reported | Enhanced solubility in organic solvents |

| Methyl salicylate | C₈H₈O₃ | 152.15 | -COOCH₃, -OH | -8 to -7 | High volatility, low stability with acids |

Physicochemical and Application Differences

- Electronic Effects : The nitro group in this compound deactivates the benzene ring, directing electrophilic attacks to specific positions, whereas methoxy or methylthio substituents in analogs activate the ring .

- Thermal Stability: Nitro-containing compounds often exhibit lower thermal stability compared to non-nitro analogs, necessitating careful handling during synthesis .

- Biological Relevance: Isothiocyanates are known for antimicrobial properties, but the nitro group may introduce toxicity, limiting pharmaceutical use compared to safer analogs like methyl salicylate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.